![molecular formula C16H16N2S2 B11765063 5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11765063.png)
5-Ethyl-6-methyl-2-(o-tolyl)thieno[2,3-d]pyrimidine-4-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-乙基-6-甲基-2-(邻甲苯基)噻吩并[2,3-d]嘧啶-4-硫醇是一种杂环化合物,属于噻吩并嘧啶类。该化合物以其独特的结构为特征,包括一个噻吩并[2,3-d]嘧啶核心,以及各种取代基,如乙基、甲基和邻甲苯基。噻吩并嘧啶以其多样的生物活性而闻名,并已广泛研究其潜在的治疗应用。
准备方法
合成路线和反应条件
5-乙基-6-甲基-2-(邻甲苯基)噻吩并[2,3-d]嘧啶-4-硫醇的合成通常涉及多步反应。一种常见的方法包括在特定条件下对合适的先驱体进行环化。例如,2-氨基苯硫酚与乙酰乙酸乙酯在碱的存在下反应可以导致噻吩并[2,3-d]嘧啶核心的形成。随后的功能化步骤,如烷基化和芳基化,引入了乙基、甲基和邻甲苯基。
工业生产方法
该化合物的工业生产可能涉及优化后的合成路线,以确保高收率和纯度。诸如连续流动合成和使用先进催化剂的技术可以提高生产过程的效率。此外,重结晶和色谱等纯化方法用于获得纯形式的所需化合物。
化学反应分析
反应类型
5-乙基-6-甲基-2-(邻甲苯基)噻吩并[2,3-d]嘧啶-4-硫醇会经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可以将硫醇基转化为硫醚。
取代: 该化合物可以进行亲核取代反应,特别是在硫醇基上。
常见试剂和条件
氧化: 通常使用过氧化氢或间氯过氧苯甲酸 (m-CPBA) 等试剂。
还原: 使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。
取代: 卤代烷烃或卤代芳烃等亲核试剂可用于取代反应。
形成的主要产物
氧化: 亚砜和砜。
还原: 硫醚。
取代: 各种烷基化或芳基化衍生物。
科学研究应用
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为酶抑制剂的潜力。
医学: 探索其抗癌、抗病毒和抗菌特性。
工业: 用于开发具有特定性能的新材料。
作用机制
5-乙基-6-甲基-2-(邻甲苯基)噻吩并[2,3-d]嘧啶-4-硫醇的作用机制涉及它与特定分子靶标的相互作用。例如,它可能通过结合到酶的活性位点来抑制某些酶,从而阻断其活性。该化合物的结构使其能够与各种生物途径相互作用,可能导致治疗效果,例如抗炎或抗癌活性。
相似化合物的比较
类似化合物
噻吩并[2,3-d]嘧啶衍生物: 这些化合物具有相同的核心结构,但其取代基不同。
吡唑并[1,5-a]嘧啶: 这些是具有类似生物活性的嘌呤类似物。
噻唑和 1,3,4-噻二唑: 这些化合物在其环中也含有硫和氮原子,并表现出多种生物活性。
独特性
5-乙基-6-甲基-2-(邻甲苯基)噻吩并[2,3-d]嘧啶-4-硫醇由于其特定的取代基而具有独特性,这些取代基赋予其独特的化学和生物性质。其乙基、甲基和邻甲苯基的组合使其成为各种研究和工业应用的宝贵化合物。
属性
分子式 |
C16H16N2S2 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC 名称 |
5-ethyl-6-methyl-2-(2-methylphenyl)-3H-thieno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C16H16N2S2/c1-4-11-10(3)20-16-13(11)15(19)17-14(18-16)12-8-6-5-7-9(12)2/h5-8H,4H2,1-3H3,(H,17,18,19) |
InChI 键 |
UHIUAZHMOSJOCF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(SC2=C1C(=S)NC(=N2)C3=CC=CC=C3C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


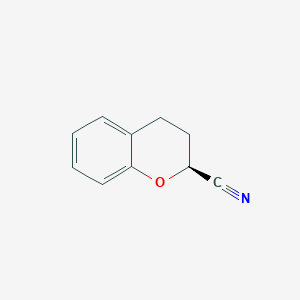
![[1,4'-Bipiperidin]-3-one](/img/structure/B11764999.png)
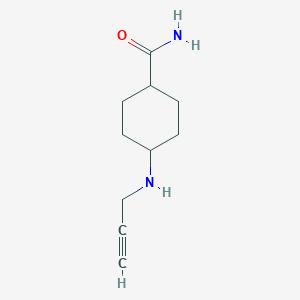

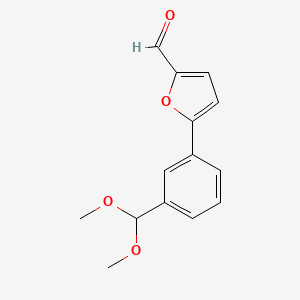
![Oxazolo[4,5-c]pyridine, 4,6-dichloro-2-methyl-](/img/structure/B11765010.png)
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B11765015.png)

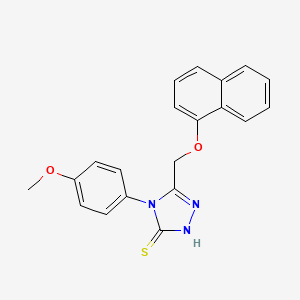

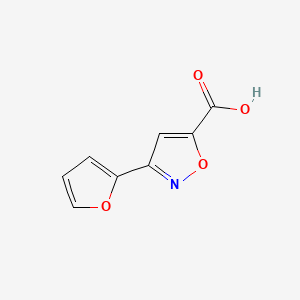
![2-Benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B11765047.png)

![8-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B11765068.png)
